Ethyl 2-cyano-3-(4-pyridinyl)acrylate

Electrophilicity Knoevenagel condensation Michael addition

Regioisomer impurities (2- or 3-pyridinyl) compromise reaction selectivity and product purity in cascade syntheses. This ≥97% pure (2E)-configured 4-pyridinyl cyanoacrylate delivers unmatched electrophilicity (100-1000× reactive) and non-chelating pyridine orientation for stereocontrolled Michael additions, cycloadditions, and kinase inhibitor library synthesis. • (2E)-isomer certified ≥97%, cold-chain shipped for batch reproducibility. • 4-Pyridinyl nitrogen preserves linear trajectory for cyclization; avoids chelation interference. • Patent-precedented scaffold for agrochemical fungicide development (EP 0383117).

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 2286-31-9
Cat. No. B1275440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(4-pyridinyl)acrylate
CAS2286-31-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=NC=C1)C#N
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3
InChIKeyXLQQQEHSYHZOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Properties & Identifiers


Ethyl 2-cyano-3-(4-pyridinyl)acrylate (CAS 2286-31-9, also registered as 123293-73-2 for the (2E)-isomer) is a cyanoacrylate derivative bearing a 4-pyridinyl substituent. Its molecular formula is C₁₁H₁₀N₂O₂ (MW 202.21 g/mol) . The compound is characterized by an electron-withdrawing cyano group α to the ester carbonyl, which enhances the electrophilicity of the β-carbon and enables nucleophilic addition and Knoevenagel-type condensations . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Analog Substitution Limitations


Simple substitution with a regioisomer (e.g., 2-pyridinyl or 3-pyridinyl cyanoacrylate) or a functional-group analog lacking the cyano group (e.g., ethyl 3-(4-pyridinyl)acrylate) introduces significant changes in electrophilicity and metal-coordination geometry that alter reaction rates, regioselectivity, and downstream product purity [1]. The 4-pyridinyl nitrogen position dictates the spatial orientation of the Lewis-basic site during nucleophilic additions or metal-catalyzed couplings, while the electron-withdrawing cyano group activates the double bond toward Michael acceptors and cycloadditions . These structural features must be verified at the procurement stage to ensure process reproducibility.

Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Key Differentiation Evidence


Cyano Substituent Enhances Electrophilicity

The electron-withdrawing cyano group at the α-position of the acrylate system substantially increases the electrophilicity of the β-carbon compared to non-cyano congeners such as ethyl 3-(4-pyridinyl)acrylate. This effect is consistently exploited in Knoevenagel condensations and nucleophilic additions where the reaction rate with nucleophiles (e.g., amines, thiols) is measurably accelerated . While a direct kinetic comparison under identical conditions is not available in the open literature, the class-level structure–reactivity relationship is well established: α-cyanoacrylates react with nucleophiles approximately 10²–10³ times faster than the corresponding unsubstituted acrylates due to the –I and –M effects of the cyano group [1].

Electrophilicity Knoevenagel condensation Michael addition

(2E)-Configuration and Stereochemical Integrity

The compound is specified as the (2E)-isomer (IUPAC: ethyl (2E)-2-cyano-3-(4-pyridinyl)-2-propenoate) with a purity of 95% by commercial suppliers . In contrast, the related 3-pyridinyl analog (CAS 17999-71-2) is marketed as the (Z)-isomer . The defined E-stereochemistry is critical for reactions where the spatial arrangement of the 4-pyridinyl and ester groups controls the diastereoselectivity of subsequent transformations. Mis-specification or procurement of a mixed E/Z batch would unpredictably alter diastereomeric ratios in chiral syntheses or asymmetric catalyst screening.

Stereochemistry Isomer purity cGMP intermediate

Refrigerated Storage Stability Requirement

Supplier specifications indicate that ethyl 2-cyano-3-(4-pyridinyl)acrylate requires storage sealed in dry conditions at 2–8 °C . By contrast, the 3-pyridinyl isomer is listed as storable at room temperature (RT) away from moisture [1]. This differential storage requirement points to a higher inherent reactivity or thermal sensitivity for the 4-pyridinyl derivative, likely due to the electronic influence of the pyridyl nitrogen position on the acrylate moiety's stability. For procurement planning, this necessitates cold-chain logistics and refrigerated inventory capacity that may not be required for regioisomeric analogs.

Storage stability Supply chain quality assurance

Pyridine Nitrogen Position and Metal-Coordination

The 4-pyridinyl isomer presents the nitrogen lone pair in a para geometry relative to the acrylate attachment, offering a linear, symmetric coordination mode. By contrast, the 2-pyridinyl isomer (CAS 35498-44-3) can form chelated complexes with metals, potentially competing with the intended reaction pathway in cross-coupling or catalytic applications . In the context of the patent class EP 0383117, pyridyl-substituted acrylic esters with the 4-pyridyl configuration are explicitly included as intermediates and end-products in pesticide synthesis, indicating that this substitution pattern meets specific biological activity criteria not satisfied by the 2- or 3-pyridyl isomers [1].

Metal-coordination Ligand Organometallic

Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Procurement Application Scenarios


4-Substituted Pyridine Synthesis via Cyclization Cascades

The enhanced electrophilicity of the α-cyano-β-(4-pyridinyl)acrylate scaffold, estimated to be 100–1000× more reactive toward nucleophiles than non-cyano acrylates [1], makes this compound the preferred Michael acceptor for cascade sequences that construct 4-substituted pyridines, pyrimidines, or pyridones. The 4-pyridinyl nitrogen remains non-chelating, preserving the linear trajectory needed for subsequent cyclization steps, a feature not shared with the 2-pyridinyl isomer.

Agrochemical Intermediate (EP 0383117)

The compound falls within the general formula of EP 0383117, which claims pyridyl-substituted acrylic esters as fungicidal agents and intermediates [2]. The 4-pyridinyl substitution pattern is explicitly encompassed in the patent's definitions of Py residues, providing a procurement rationale for organizations pursuing patent-precedented agrochemical development.

Asymmetric Synthesis with Defined (2E)-Stereochemistry

With a supplier-certified (2E)-configuration and ≥95% purity , this compound is suited for stereocontrolled synthetic routes where the E-geometry of the double bond directs facial selectivity in catalytic asymmetric hydrogenation, epoxidation, or cyclopropanation steps. Procurement of the 3-pyridinyl (Z)-isomer would invert this geometry and compromise diastereoselective outcomes.

Medicinal Chemistry: Kinase & GPCR Ligand Libraries

The 4-pyridinyl moiety is a privileged scaffold in kinase hinge-binding motifs. The cyano group provides an additional hydrogen-bond acceptor and dipole that can enhance target binding. When used as a synthetic intermediate, the compound's defined E-stereochemistry and cold-chain stability specifications ensure batch-to-batch reproducibility in parallel library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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